BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Deep Dive: 1-Chloroisoquinoline-7-
sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

1-Chloroisoquinoline-7-sulfonyl
Compound Name:
chloride
CAS No.: 942119-65-5
Cat. No.: B2535756
\ 7

Executive Summary: Beyond the Standard Isomer

In the landscape of isoquinoline-based medicinal chemistry, the 5-sulfonyl chloride isomer
(precursor to Fasudil) dominates the literature. However, 1-Chloroisoquinoline-7-sulfonyl
chloride (CAS 942119-65-5) has emerged as a critical scaffold for next-generation kinase
inhibitors, specifically targeting Poly ADP-ribose glycohydrolase (PARG) and Rho-associated
protein kinase (ROCK) pathways where altered vector geometry is required for selectivity.

This guide addresses the specific challenges associated with this compound: regiochemical
fidelity during synthesis (avoiding the thermodynamic 5-isomer) and chemoselective
functionalization (discriminating between the C7-sulfonyl chloride and the C1-aryl chloride).

Chemical Identity & Structural Analysis[1][2]

The dual-electrophile nature of this molecule—hosting both a sulfonyl chloride and an imidoyl-
like aryl chloride—defines its utility.
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Property Data

Chemical Name 1-Chloroisoquinoline-7-sulfonyl chloride
CAS Number 942119-65-5

Molecular Formula CoHsCI2NO2S

Molecular Weight 262.11 g/mol

Appearance Off-white to pale yellow solid

Soluble in DCM, THF, EtOAc; reacts with

Solubilit
y water/alcohols

2-8°C, under Argon/Nitrogen (Hydrolysis
Storage .
sensitive)

Structural Reactivity Logic

e C7-S0O2CI (Sulfonyl Chloride): The primary electrophile. Highly reactive toward nucleophiles
(amines, alcohols) at 0°C.

e C1-ClI (Aryl Chloride): A secondary electrophile. The nitrogen atom in the isoquinoline ring
activates this position for Nucleophilic Aromatic Substitution (SnAr), but it typically requires
elevated temperatures (>60°C) or catalysis, allowing for orthogonal functionalization.

Synthetic Routes & Production Integrity
The Regioselectivity Challenge

A common error in early-stage development is attempting direct chlorosulfonylation of 1-
chloroisoquinoline using chlorosulfonic acid. This fails to yield the 7-isomer as the major
product. Electrophilic aromatic substitution on the isoquinoline core favors the 5-position (peri-
position) due to electronic distribution.

The Validated Route: Sandmeyer-Type Transformation

To guarantee the 7-position regiochemistry, the synthesis must proceed via a directed
precursor, typically 7-amino-1-chloroisoquinoline.
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Protocol: Diazotization-Chlorosulfonylation

This protocol ensures 100% regiochemical integrity.

e Precursor Preparation: Start with 7-amino-1-chloroisoquinoline (synthesized via reduction of
the 7-nitro analog).

o Diazotization: Dissolve the amine in concentrated HCl/acetic acid at -5°C. Add NaNO2
dropwise to form the diazonium salt.

 Sulfonyl Chloride Formation:
o Prepare a saturated solution of SOz in glacial acetic acid with CuClz (catalyst).
o Add the cold diazonium solution to the SOz mixture.
o Observation: Evolution of N2 gas indicates reaction progress.

o Workup: Pour onto ice water. The product precipitates as a solid.[1][2] Filter and dry under
vacuum immediately to prevent hydrolysis.

. . Reduction . A Diazotization Diazonium Salt Sandmeyer Reaction 1-Chloroisoquinoline-
il e i P (FelHCl or H2/Pd) g | 7S b GRS P (NaNO2/HCI, -5°C) > intermediate > (S02, Cucl2, AcoH) 7-sulfonyl chloride

Click to download full resolution via product page

Caption: Validated synthetic workflow ensuring regiochemical purity at the C7 position via
Sandmeyer transformation.

Experimental Protocols: Chemoselective Coupling

The following protocol demonstrates how to functionalize the sulfonyl group without disturbing
the C1-chloride, a critical requirement for SAR library generation.

Protocol: Selective Sulfonamide Formation

Objective: Synthesize N-substituted-1-chloroisoquinoline-7-sulfonamide.
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Reagents:

1-Chloroisoquinoline-7-sulfonyl chloride (1.0 equiv)

Amine nucleophile (1.1 equiv)

Triethylamine (TEA) or DIPEA (1.5 equiv)

Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:

o Preparation: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (0.2 M concentration)
under an inert atmosphere.

o Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is
the key control variable to prevent SnAr at the C1 position.

o Addition: Mix the amine and TEA in a separate vial with DCM. Add this mixture dropwise to
the sulfonyl chloride solution over 15 minutes.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

e Monitoring: Check TLC or LC-MS. The C1-Cl should remain intact (Mass = Product MW). If
C1l-substitution occurs, lower temperature to -10°C for future runs.

o Workup: Wash with 1IN HCI (to remove excess amine/TEA), then brine. Dry over Na2SOa
and concentrate.

Downstream Reactivity: The C1-Displacement

Once the sulfonamide is established, the C1-chloride can be displaced to introduce a second
diversity vector.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b2535756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2535756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Chloroisoquinoline-

7-sulfonyl chloride

R-NH2, Et3N -
(Fast) '

—— i ————————— ] ———————————

| Path A: Kinetic Qontrol (0°C)

- Direct High Temp
- (Uncontrolled Mixture)

Sulfonamide Formation
(Retains C1-Cl)

R'-NH2, Heat -
(Slow) -

: I
Path B: Therlmodynamic Forcing (>60°C)

(Replaces C1-Cl)

|
|
;
S_nAr Displacement :
I
|

Click to download full resolution via product page

Caption: Chemoselective reactivity map illustrating the kinetic priority of sulfonyl chloride
functionalization over aryl chloride displacement.

Applications in Drug Discovery[7]
PARG Inhibition

Recent patent literature (e.g., WO2016092326) highlights the use of the 7-sulfonyl isoquinoline
scaffold in developing Poly ADP-ribose glycohydrolase (PARG) inhibitors. The 7-position
geometry allows the sulfonamide tail to extend into specific solvent-exposed regions of the
PARG catalytic pocket, distinct from the binding mode of 5-substituted analogs.

ROCK Inhibitor Optimization

While Fasudil utilizes the 5-isomer, the 7-isomer is employed in Structure-Activity Relationship
(SAR) campaigns to modulate kinase selectivity. Shifting the sulfonamide vector from C5 to C7
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alters the hinge-binding interaction of the isoquinoline core, often reducing affinity for off-target
kinases like PKA or PKG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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